N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
Description
N-(4-(2-((3-Methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a thiazole-based small molecule featuring a cyclopropanecarboxamide moiety at the 2-position of the thiazole ring and a 3-methoxyphenyl-substituted acetamide group at the 4-position. This structural motif combines a rigid cyclopropane ring, which enhances metabolic stability, with a thiazole core known for its versatility in drug discovery . The 3-methoxy group on the phenyl ring may influence solubility and receptor interactions, while the acetamide linker provides conformational flexibility.
Properties
IUPAC Name |
N-[4-[2-(3-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-13-4-2-3-11(7-13)17-14(20)8-12-9-23-16(18-12)19-15(21)10-5-6-10/h2-4,7,9-10H,5-6,8H2,1H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYSETXMIOSBNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminothiazole with a suitable acylating agent to introduce the cyclopropane carboxamide moiety . The reaction conditions often include the use of solvents like toluene and catalysts such as DMF-DMA under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the activity of certain enzymes involved in inflammation and cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Custom synthesis noted in .
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methoxyethoxy in compound 44) improve yields compared to bulky groups (e.g., 4-methylpiperazinyl in compound 47) due to reduced steric hindrance during cross-coupling .
- Bioactivity : While the target compound’s bioactivity is uncharacterized in the evidence, analogs like compound 72 () and N-(4-chlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide () are investigated for antimicrobial and neurodegenerative applications, respectively.
Functional Group Variations in Thiazole-Acetamide Derivatives
Table 2: Comparison with Non-Cyclopropanecarboxamide Analogs
Key Observations :
- Coumarin vs. Cyclopropane : The coumarin-thiazole hybrid (compound 10, ) exhibits α-glucosidase inhibitory activity, suggesting that replacing coumarin with cyclopropanecarboxamide (as in the target compound) may shift therapeutic targets toward neurodegenerative or antimicrobial pathways.
- Amide Variations : Pivalamide (compound in ) and triazole-linked benzothiazoles () demonstrate that bulkier amide groups reduce solubility but enhance target specificity.
Biological Activity
N-(4-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its structure, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for diverse biological effects, thiazole derivatives often exhibit anticancer properties.
- Pivalamide Moiety : Enhances lipophilicity, potentially improving the compound's bioavailability.
- Methoxy-substituted Phenyl Group : Linked through an amino group to a carbonyl, which may influence its reactivity and interactions with biological targets.
Structural Features Table
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| This compound | Thiazole, Pivalamide | Potential anticancer | Unique combination of thiazole and pivalamide |
| 5-Methylthiazole | Thiazole only | Antimicrobial | Simpler structure |
| Pivalic Acid Derivative | Pivalamide only | Various applications | Limited biological activity |
| 3-Methoxyphenylamine | Aromatic amine | Antitumor activity | Lacks thiazole structure |
Anticancer Activity
A study published in a peer-reviewed journal highlighted the anticancer potential of thiazole derivatives. The research indicated that compounds with thiazole rings can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. Although direct studies on this compound are scarce, its structural similarities to known active compounds suggest it may exhibit comparable effects.
Antimicrobial Properties
Research has also shown that thiazole-based compounds possess significant antimicrobial activity. For instance, a study demonstrated that derivatives with thiazole rings effectively inhibited the growth of various bacterial strains. This indicates that this compound may also have potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
